molecular formula C13H16ClF2NO2 B2644857 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride CAS No. 1380300-86-6

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B2644857
CAS No.: 1380300-86-6
M. Wt: 291.72
InChI Key: GOBRSZBHHUKAEI-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C13H16ClF2NO2. It is characterized by the presence of a difluoromethyl group attached to a cyclohexane ring, which is further substituted with a pyridin-3-ylmethyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexane ring, followed by the introduction of the difluoromethyl group. The pyridin-3-ylmethyl group is then attached through a nucleophilic substitution reaction. Finally, the carboxylic acid group is introduced, and the compound is converted to its hydrochloride salt form .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Scientific Research Applications

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The pyridin-3-ylmethyl group can further modulate the compound’s activity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Similar compounds to 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride include other difluoromethyl-substituted cyclohexane derivatives and pyridine-containing molecules. These compounds may share similar chemical properties and reactivity but can differ in their biological activity and applications. For example, 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is a closely related compound with a different substitution pattern on the pyridine ring, which can lead to variations in its biological effects .

By comparing these compounds, researchers can identify unique features and optimize their properties for specific applications.

Properties

IUPAC Name

4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-3-12(4-6-13,11(17)18)8-10-2-1-7-16-9-10;/h1-2,7,9H,3-6,8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBRSZBHHUKAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC2=CN=CC=C2)C(=O)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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